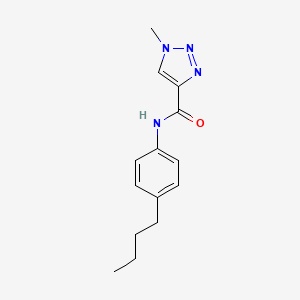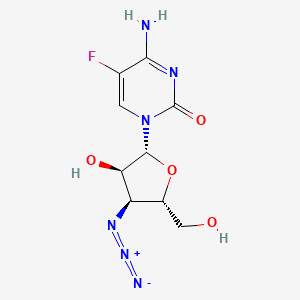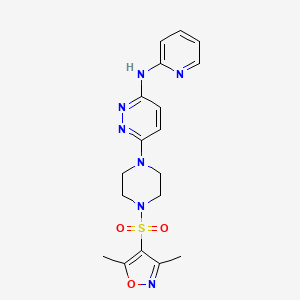
N-(4-butylphenyl)-1-methyl-1H-1,2,3-triazole-4-carboxamide
カタログ番号 B2981296
CAS番号:
1207009-52-6
分子量: 258.325
InChIキー: VEIWSWHXHMJGMK-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Synthesis Analysis
The synthesis of such a compound would likely involve the formation of the triazole ring, possibly through a [3+2] cycloaddition reaction, a common method for synthesizing triazoles. The butylphenyl group could be introduced through a substitution reaction, and the amide group could be formed through a reaction with an amine and a carboxylic acid or its derivative .Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of the triazole ring, the amide group, and the butylphenyl group. The electron-withdrawing nature of the amide group could have interesting effects on the electronic properties of the molecule .Chemical Reactions Analysis
Triazoles are known to participate in a variety of chemical reactions, including cycloaddition reactions, substitutions, and others. The presence of the amide group could also make this compound a participant in various reactions involving the carbonyl group .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on the specific arrangement of its atoms and the nature of its functional groups. For example, the presence of the amide group could result in hydrogen bonding, affecting the compound’s solubility and boiling point .科学的研究の応用
- Application : PolyTPD molecules are used to passivate perovskite surfaces and grain boundaries. This suppresses defect-mediated non-radiative recombination, improving efficiency and stability. Ultra-hydrophobic polyTPD also prevents moisture penetration, maintaining efficiency even under harsh conditions .
- Application : PolyTPD composites with electron acceptor molecules (e.g., PCBM and Cu-PP) enhance charge carrier mobility. These composites can be used in organic field-effect transistors (OFETs) and other electronic applications .
- Application : As a hole transport material, polyTPD can improve OLED performance by facilitating charge injection and transport .
- Application : It can be used as an active layer or charge transport material in organic photodetectors, gas sensors, and biosensors .
- Application : It enhances charge injection and transport, leading to improved device efficiency and stability .
Perovskite Solar Cells (PSCs) Interfacial Passivation
Charge Carrier Mobility Enhancement
Organic Light-Emitting Diodes (OLEDs)
Photodetectors and Sensors
Electroluminescent Devices
Polymer Blends and Composites
作用機序
Safety and Hazards
将来の方向性
特性
IUPAC Name |
N-(4-butylphenyl)-1-methyltriazole-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18N4O/c1-3-4-5-11-6-8-12(9-7-11)15-14(19)13-10-18(2)17-16-13/h6-10H,3-5H2,1-2H3,(H,15,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VEIWSWHXHMJGMK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC1=CC=C(C=C1)NC(=O)C2=CN(N=N2)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
258.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
迅速なお問い合わせ
カテゴリー
最も閲覧された
3'-Azido-3'-deoxy-5-fluorocytidine
2095417-18-6




![[1-(2-Aminoethyl)triazol-4-yl]methanol;dihydrochloride](/img/structure/B2981216.png)

![(E)-N-(3,6-dimethylbenzo[d]thiazol-2(3H)-ylidene)-[1,1'-biphenyl]-4-carboxamide](/img/structure/B2981221.png)




![(2Z)-3-[4-(benzyloxy)-3-bromo-5-ethoxyphenyl]-2-cyanoprop-2-enamide](/img/structure/B2981229.png)


![(3,6-Dichloropyridin-2-yl)-[4-[[2-(4-methoxyphenyl)-1,3-thiazol-4-yl]methyl]piperazin-1-yl]methanone](/img/structure/B2981233.png)